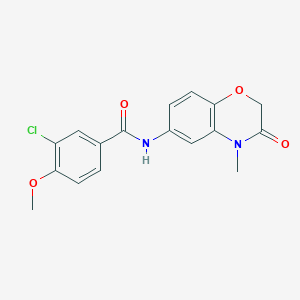![molecular formula C22H23FN2O3S B11307697 N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-fluorobenzamide](/img/structure/B11307697.png)
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-fluorobenzamide is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its complex structure, which includes a pyrrole ring substituted with various functional groups, including a phenylsulfonyl group, a fluorobenzamide moiety, and alkyl groups. The unique arrangement of these groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-fluorobenzamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
-
Formation of the Pyrrole Ring: : The pyrrole ring is typically synthesized through a condensation reaction involving a ketone or aldehyde with an amine. In this case, the starting materials would include a suitable ketone or aldehyde and an amine that introduces the dimethyl and propan-2-yl groups.
-
Introduction of the Phenylsulfonyl Group: : The phenylsulfonyl group can be introduced through a sulfonylation reaction, where the pyrrole ring is treated with a sulfonyl chloride derivative in the presence of a base.
-
Attachment of the Fluorobenzamide Moiety: : The final step involves the coupling of the fluorobenzamide group to the pyrrole ring. This can be achieved through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Chemical Reactions Analysis
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-fluorobenzamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. Oxidation typically affects the alkyl groups or the phenylsulfonyl group, leading to the formation of corresponding oxidized products.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may reduce the carbonyl group in the benzamide moiety to an alcohol.
-
Substitution: : The compound can undergo substitution reactions, particularly at the fluorine atom in the benzamide moiety. Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols.
Scientific Research Applications
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-fluorobenzamide has several scientific research applications:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate specific biochemical pathways.
-
Medicine: : The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be evaluated for its activity against various diseases, including cancer, inflammation, and infectious diseases.
-
Industry: : In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may interact with receptors on the cell surface, triggering a cascade of intracellular signaling events.
Comparison with Similar Compounds
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-fluorobenzamide can be compared with other pyrrole derivatives that possess similar structural features. Some similar compounds include:
-
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-benzamide: : This compound lacks the fluorine atom in the benzamide moiety, which may affect its chemical reactivity and biological activity.
-
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-4-fluorobenzamide: : In this compound, the fluorine atom is positioned differently on the benzamide ring, which may influence its interaction with molecular targets.
-
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-chlorobenzamide: : This compound contains a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C22H23FN2O3S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C22H23FN2O3S/c1-14(2)25-16(4)15(3)20(29(27,28)19-11-6-5-7-12-19)21(25)24-22(26)17-9-8-10-18(23)13-17/h5-14H,1-4H3,(H,24,26) |
InChI Key |
KQNHASFFKGNYPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)F)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11307619.png)
![N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11307620.png)
![N-(4-isopropylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11307627.png)
![1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]azepane](/img/structure/B11307632.png)
![5-bromo-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B11307638.png)
![N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-D-valine](/img/structure/B11307651.png)
![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11307653.png)

![2-(4-chlorophenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11307660.png)
![2-(2-chlorophenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11307677.png)
![2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11307691.png)
![N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycine](/img/structure/B11307701.png)


